molecular formula C7H2BrCl3F2O B1405495 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene CAS No. 1417568-02-5

1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene

Cat. No.: B1405495
CAS No.: 1417568-02-5
M. Wt: 326.3 g/mol
InChI Key: UZFXODMREJBLIE-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene is an aromatic compound with a complex structure, featuring bromine, chlorine, and fluorine substituents on a benzene ring. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions, utilizing efficient and cost-effective methods to introduce the bromine, chlorine, and fluorine atoms. The process may also include purification steps to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield aminobenzenes, while electrophilic substitution can produce nitrobenzenes .

Scientific Research Applications

1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct chemical and physical properties compared to other halogenated benzenes. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3F2O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFXODMREJBLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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